![molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9](/img/structure/B1370270.png)

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

概要

説明

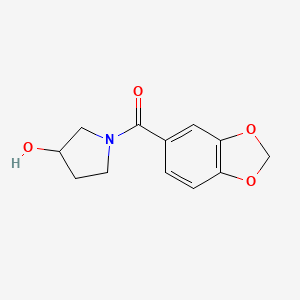

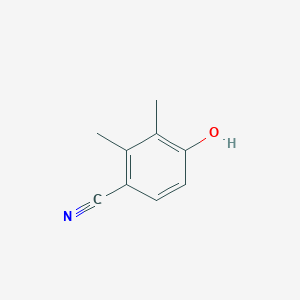

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white powder or crystals . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

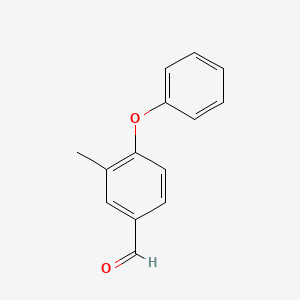

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “this compound” has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder or crystals . It has a molecular weight of 220.23 . The compound should be stored at room temperature .

科学的研究の応用

Synthesis and Pharmacological Activity

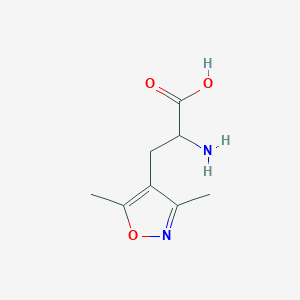

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound involved in the synthesis of various heterocyclic compounds. One study synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These new carboxylic acids were prepared by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).

Anti-Hepatitis B Virus Activity

In another study, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some of these compounds were found to be highly effective in inhibiting the replication of HBV DNA (Chen et al., 2011).

Synthesis of Derivatives

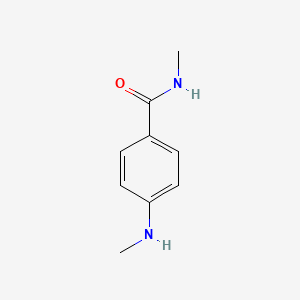

Research has also focused on creating derivatives of imidazo[1,2-a]pyridine compounds. For instance, 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate were prepared via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid and ethyl bromopyruvate, respectively. These compounds were further modified into various amides and other derivatives (Stanovnik et al., 2008).

Potential Biological Activities

The imidazo[1,2-a]pyridine system has been explored as a synthon for building fused triazines, indicating potential biological activity. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used to generate substituted nitro carboxamidoimidazopyridines, leading to the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Safety and Hazards

将来の方向性

The future directions for “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is also a promising area of research .

特性

IUPAC Name |

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXEVHBHHUYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B1370187.png)

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)